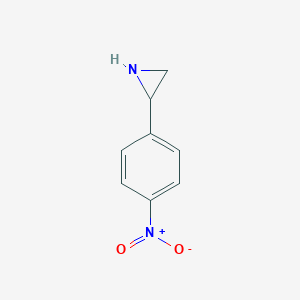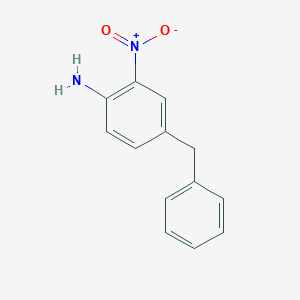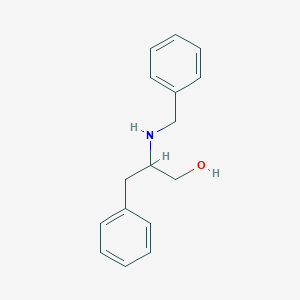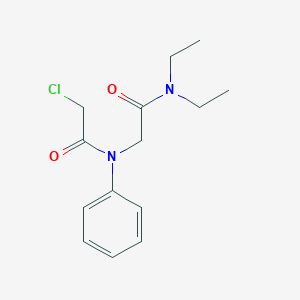
2-(N-(2-chloroacetyl)anilino)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)-: is a chemical compound with the molecular formula C14H19ClN2O2. It is a derivative of acetanilide, where the hydrogen atom in the amide group is replaced by a 2-chloro-N-((diethylcarbamoyl)methyl) group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- typically involves the reaction of acetanilide with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then reacted with diethylamine to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride and then allowing the reaction to proceed at room temperature.
Industrial Production Methods
In an industrial setting, the production of Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted acetanilide derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized forms.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: The parent compound, which lacks the 2-chloro-N-((diethylcarbamoyl)methyl) group.
N-Phenylacetamide: Another derivative of acetanilide with different substituents.
2-Chloroacetanilide: A similar compound with a chloro group but lacking the diethylcarbamoyl group.
Uniqueness
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- is unique due to the presence of both the chloro and diethylcarbamoyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
106321-35-1 |
|---|---|
Molecular Formula |
C14H19ClN2O2 |
Molecular Weight |
282.76 g/mol |
IUPAC Name |
2-(N-(2-chloroacetyl)anilino)-N,N-diethylacetamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-16(4-2)14(19)11-17(13(18)10-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
JYLLMBJNBRRGGA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CN(C1=CC=CC=C1)C(=O)CCl |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC=CC=C1)C(=O)CCl |
Key on ui other cas no. |
106321-35-1 |
Synonyms |
2-chloro-N-(diethylcarbamoylmethyl)-N-phenyl-acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


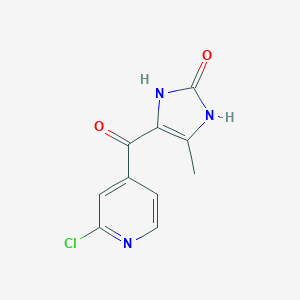
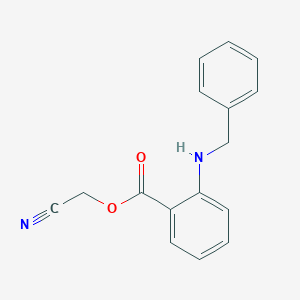
![7-(4,5-Dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol](/img/structure/B9178.png)
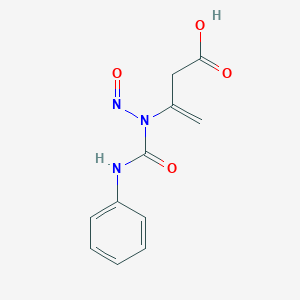
![(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9184.png)
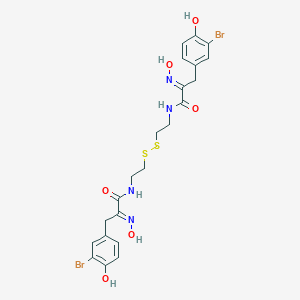
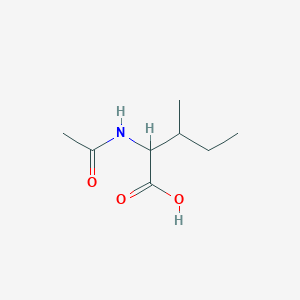
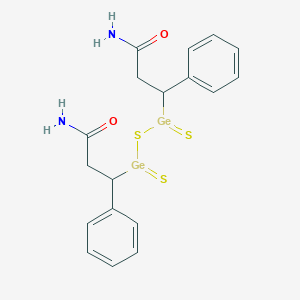
![2-[N-(2-acetyloxyethyl)-4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate](/img/structure/B9191.png)
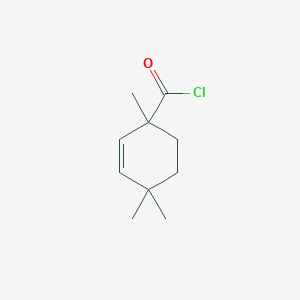
![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)
